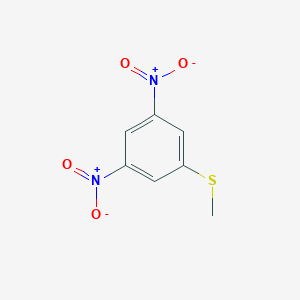![molecular formula C19H15N5O2S B289989 2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide](/img/structure/B289989.png)
2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide is a compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide in lab experiments is its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
For research on 2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide include further studies on its mechanism of action, as well as its potential as a fluorescent probe in biological imaging. Additionally, further research is needed to determine its safety and efficacy as a drug candidate for the treatment of inflammatory diseases and cancer.
Synthesemethoden
2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide has been synthesized using various methods, including the reaction between 4-phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-carboxylic acid and acetic anhydride. Other methods include the reaction between 4-phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-carboxylic acid and acetyl chloride or the reaction between 4-phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-carboxylic acid and acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
Molekularformel |
C19H15N5O2S |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
2-(6-oxo-16-phenyl-8-thia-3,4,5,10-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,9,11(15)-pentaen-5-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2S/c20-13(25)9-24-19(26)17-16(22-23-24)15-14(10-5-2-1-3-6-10)11-7-4-8-12(11)21-18(15)27-17/h1-3,5-6H,4,7-9H2,(H2,20,25) |
InChI-Schlüssel |
JBIWANFLGJMIDL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)N(N=N5)CC(=O)N |
Kanonische SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)N(N=N5)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
![1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
![9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B289917.png)
![11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289918.png)
![3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289919.png)
![9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2(1H),1'-cyclopentane]-8-carboxylic acid ethyl ester](/img/structure/B289922.png)
![2-phenyl-7-(2-thienyl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B289923.png)
![7'-(2-thienyl)-9'-(trifluoromethyl)-2',3'-dihydrospiro(cyclohexane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine)-4'(1'H)-one](/img/structure/B289924.png)
![7'-(2-thienyl)-9'-(trifluoromethyl)-2',3'-dihydrospiro(cyclopentane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine)-4'(1'H)-one](/img/structure/B289925.png)
![9-(4-methoxyphenyl)-3-phenyl-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B289927.png)
![2-(Methylsulfanyl)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B289928.png)